molecular formula C12H15NO3 B2842004 methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate CAS No. 1521896-32-1

methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

Cat. No. B2842004
CAS RN: 1521896-32-1
M. Wt: 221.256
InChI Key: PXOTVCQTIYFNIZ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” is a chemical compound. It is a derivative of 2H-1-Benzopyran, which is also known as Chroman . The molecular weight of 2H-1-Benzopyran is 134.1751 .


Synthesis Analysis

The synthesis of coumarin heterocycles, which include the 2H-1-Benzopyran structure, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran, a core structure in “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate”, is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Future Directions

The future directions for research on “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” and related compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives , there is potential for the development of new pharmaceutical applications.

Mechanism of Action

Target of Action

The primary targets of “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” are currently unknown. This compound is a derivative of coumarin

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and disruption of cell membrane integrity . The specific interactions of this compound would depend on its molecular structure and the nature of its target.

Biochemical Pathways

Coumarin derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism .

Pharmacokinetics

Coumarin derivatives are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine . The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Coumarin derivatives have been reported to have various biological effects, including anti-inflammatory, anticoagulant, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of “methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate” can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound. For example, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s absorption and distribution in the body.

properties

IUPAC Name

methyl 2-(4-amino-2,3-dihydrochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-11(14)8-12(13)6-7-16-10-5-3-2-4-9(10)12/h2-5H,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOTVCQTIYFNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

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